molecular formula C10H20O6 B12319384 tert-Butyl b-D-glucopyranoside

tert-Butyl b-D-glucopyranoside

Cat. No.: B12319384
M. Wt: 236.26 g/mol
InChI Key: FYTBMEIHHNSHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl D-Glucoside is a glucoside compound where a tert-butyl group is attached to the glucose molecule. This compound is known for its surfactant properties and is used in various industrial and scientific applications .

Chemical Reactions Analysis

Types of Reactions: T-Butyl D-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically catalyzed by enzymes or chemical reagents.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of T-Butyl D-Glucoside include potassium carbonate, sodium methoxide, and mercuric nitrate . These reagents facilitate the formation and modification of the glucoside compound under specific conditions.

Major Products Formed: The major products formed from the reactions of T-Butyl D-Glucoside include tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside . These products exhibit surfactant properties and are used in various applications.

Scientific Research Applications

T-Butyl D-Glucoside has a wide range of scientific research applications. It is used as a surfactant in chemistry and biology, aiding in the solubilization of hydrophobic compounds . In medicine, it is used in drug delivery systems to enhance the bioavailability of therapeutic agents. In the industry, it is used in the formulation of personal care products, pharmaceuticals, and membrane protein research .

Mechanism of Action

The mechanism of action of T-Butyl D-Glucoside involves its ability to act as a surfactant, reducing the surface tension between different phases. This property is due to the presence of both hydrophilic and hydrophobic groups in the molecule. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of various compounds .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to T-Butyl D-Glucoside include octyl-α-D-glucoside and decyl-β-D-glucopyranoside . These compounds also exhibit surfactant properties and are used in similar applications.

Uniqueness: T-Butyl D-Glucoside is unique due to its specific structure, which provides distinct surfactant properties compared to other glucosides. Its ability to form stable micelles at lower concentrations makes it particularly useful in various applications .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTBMEIHHNSHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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